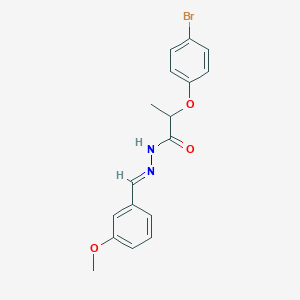
2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide
Overview
Description
2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide, also known as BPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPH belongs to the class of hydrazides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Moreover, 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress-related diseases.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to exhibit various biochemical and physiological effects. 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has also been shown to inhibit the growth and biofilm formation of various bacterial and fungal strains. Moreover, 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models.
Advantages and Limitations for Lab Experiments
2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. Moreover, 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to be stable under various storage conditions. However, 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has some limitations for lab experiments. It has poor solubility in water, which limits its application in aqueous-based assays. Moreover, 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has not been extensively tested in vivo, which limits its potential therapeutic applications.
Future Directions
Several future directions can be explored for 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide. Firstly, the mechanism of action of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide needs to be further elucidated to understand its potential therapeutic applications. Secondly, the in vivo efficacy and safety of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide need to be tested in animal models to determine its potential as a therapeutic agent. Thirdly, the formulation of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide needs to be optimized to improve its solubility and bioavailability. Fourthly, the structure-activity relationship of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide needs to be explored to design more potent derivatives. Lastly, the potential of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide as a lead compound for drug development needs to be explored.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide exhibits antitumor, antimicrobial, anti-inflammatory, and antioxidant activities and has been extensively studied for its potential therapeutic applications. The synthesis of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide is easy and yields high purity. However, 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has some limitations for lab experiments, and its potential therapeutic applications need to be further explored. Several future directions can be explored for 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide, including elucidating its mechanism of action, testing its in vivo efficacy and safety, optimizing its formulation, exploring its structure-activity relationship, and exploring its potential as a lead compound for drug development.
Synthesis Methods
The synthesis of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide involves the reaction of 4-bromophenol with 3-methoxybenzaldehyde in the presence of sodium hydroxide to form the corresponding Schiff base. The Schiff base is then reacted with propanohydrazide in ethanol to yield 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide. The synthesis of 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been optimized to obtain high yields and purity.
Scientific Research Applications
2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antimicrobial, anti-inflammatory, and antioxidant activities. 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been tested against various cancer cell lines, including breast, liver, and colon cancer, and has shown promising results. 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has also been tested against various bacterial and fungal strains and has shown potent antimicrobial activity. Moreover, 2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-12(23-15-8-6-14(18)7-9-15)17(21)20-19-11-13-4-3-5-16(10-13)22-2/h3-12H,1-2H3,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJWZNRNHYBTBA-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303087-39-0 | |
| Record name | 2-(4-BROMOPHENOXY)-N'-(3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




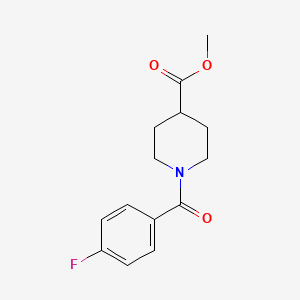
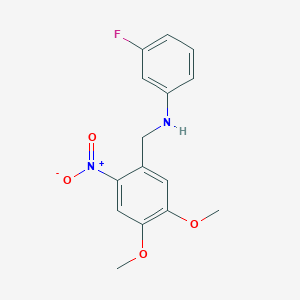
![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)
![4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile](/img/structure/B5848549.png)

![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)

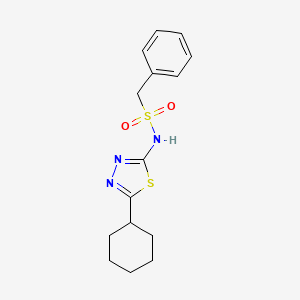
![3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5848602.png)
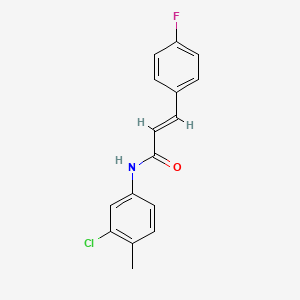

![[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)